

Terpin hydrate CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terpin*

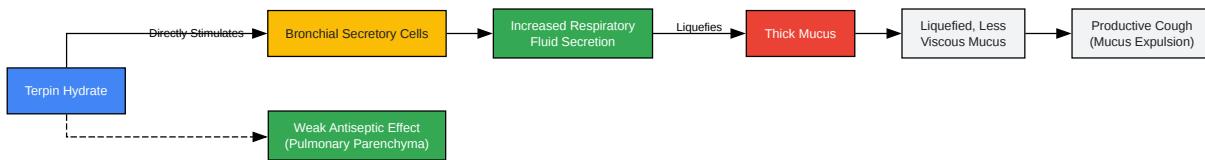
Cat. No.: *B1216090*

[Get Quote](#)

An In-depth Technical Guide to Terpin Hydrate

This technical guide provides a comprehensive overview of **terpin** hydrate, a well-known expectorant. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, mechanism of action, and analytical methodologies.

Core Chemical and Physical Data


Terpin hydrate is the monohydrate form of **terpin**, a diol derived from terpenes found in sources like turpentine, oregano, thyme, and eucalyptus.^{[1][2][3]} It presents as a colorless, crystalline solid or a white powder.^{[4][5]}

Quantitative Data Summary

Property	Value	Notes
CAS Number	2451-01-6	For cis-terpin monohydrate.[6] [7][8]
Molecular Formula	C ₁₀ H ₂₂ O ₃ (Monohydrate)	C ₁₀ H ₂₀ O ₂ (Anhydrous)[4][7]
Molecular Weight	190.28 g/mol (Monohydrate)	172.27 g/mol (Anhydrous)[7][9] [10]
Melting Point	116-117 °C[8]	
Boiling Point	258 °C (estimated)[8]	
Density	0.98 g/mL[4]	
Water Solubility	3.42 g/L at 25 °C	Slightly soluble.[5][8]
Solubility	Soluble in ethanol, DMSO; slightly soluble in chloroform and ether.[4][5][7]	

Mechanism of Action

Terpin hydrate functions as an expectorant by directly acting on the bronchial secretory cells in the lower respiratory tract.[1][2] This action liquefies bronchial secretions, making them less viscous and easier to eliminate through coughing.[2][11] It is also believed to increase the volume of fluid in the respiratory tract, which aids in clearing irritants.[2] Additionally, **terpin** hydrate exerts a weak antiseptic effect on the pulmonary parenchyma.[1][2]

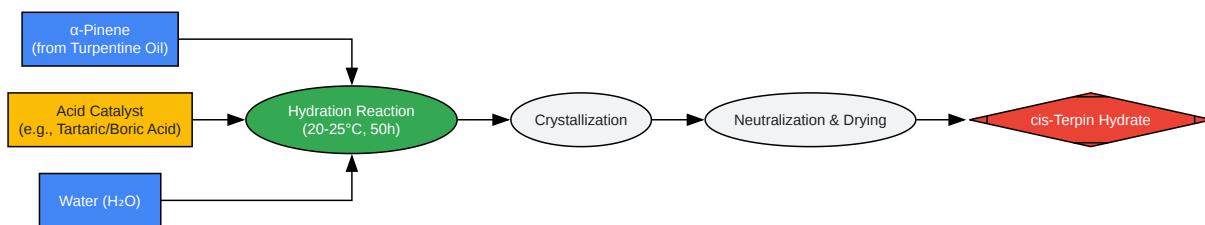
[Click to download full resolution via product page](#)

Caption: Mechanism of action for **Terpin** Hydrate as an expectorant.

Experimental Protocols

Terpin hydrate is industrially synthesized via the acid-catalyzed hydration of α -pinene, a primary constituent of turpentine oil.[12]

Objective: To synthesize *cis*-**terpin** hydrate by hydrating α -pinene using a composite acid catalyst.


Materials:

- α -Pinene (50 g)
- Tartaric acid (35 g)
- Boric acid (28 g)
- Water (70 g)
- Reaction flask with electric stirrer
- Beaker
- 0.5 M NaOH solution
- Anhydrous sodium sulfate

Procedure:

- Combine 50 g of α -pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid in a reaction flask.[12]
- Stir the mixture vigorously using an electric stirrer at 500 rpm.[12]
- Maintain the reaction temperature between 20–25 °C for 50 hours.[12]
- After the reaction period, pour the mixture into a beaker and allow it to stand at room temperature for crystallization to occur.[12]

- Separate the crystalline product from the reaction mixture.
- Neutralize the product by washing with a 0.5 M NaOH solution, followed by a water wash.
[\[12\]](#)
- Dry the final product using anhydrous sodium sulfate to yield **terpin** hydrate.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **terpin** hydrate from α -pinene.

The purity and concentration of **terpin** hydrate can be determined using gas-liquid chromatography, a common analytical technique.[\[13\]](#)[\[14\]](#)

Objective: To quantify the amount of $C_{10}H_{20}O_2$ (anhydrous **terpin**) in a **terpin** hydrate sample.

Materials & Equipment:

- Terpin** Hydrate sample (approx. 170 mg)
- USP **Terpin** Hydrate Reference Standard (RS)
- Internal Standard Solution: Biphenyl in chloroform (approx. 20 mg/mL)[\[13\]](#)
- Alcohol (Ethanol)
- Chloroform
- 100-mL volumetric flasks

- Gas chromatograph with a flame-ionization detector (FID)
- 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A[13]

Procedure:

- Standard Preparation:
 - Accurately weigh about 170 mg of USP **Terpin** Hydrate RS and transfer to a 100-mL volumetric flask.[13]
 - Dissolve in 5 mL of alcohol.
 - Add 5.00 mL of the Internal Standard Solution.
 - Dilute with chloroform to volume and mix thoroughly.[13]
- Assay Preparation:
 - Accurately weigh about 170 mg of the **terpin** hydrate sample and transfer to a 100-mL volumetric flask.[13]
 - Follow the same procedure as for the Standard Preparation, starting from "dissolve in 5 mL of alcohol."[13]
- Chromatographic System Conditions:
 - Detector: Flame-ionization
 - Column Temperature: 120 °C[13]
 - Injection Port and Detector Temperature: 260 °C[13]
 - Carrier Gas: Nitrogen, at a flow rate to achieve retention times of approximately 7 minutes for **terpin** and 11 minutes for biphenyl.[13]
- Analysis:
 - Inject approximately 1 µL of the Standard Preparation and record the chromatogram.

- Inject approximately 1 μ L of the Assay Preparation and record the chromatogram.[13]
- Calculate the ratio of the peak area of **terpin** to the peak area of the biphenyl internal standard for both preparations (RS for Standard, RU for Assay).
- Calculation:
 - The quantity (in mg) of $C_{10}H_{20}O_2$ in the sample is calculated using the formula: $WS \times (RU / RS)$, where WS is the weight (mg) of the USP **Terpin** Hydrate RS, calculated on an anhydrous basis.[13]

Applications and Regulatory Status

Historically, **terpin** hydrate was a common ingredient in over-the-counter expectorant formulations, often combined with antitussives like codeine.[1] It has been used for managing symptoms in conditions such as acute and chronic bronchitis, pneumonia, and other respiratory tract infections characterized by thick mucus.[1][11]

In the 1990s, the U.S. Food and Drug Administration (FDA) removed **terpin** hydrate from marketed medications due to a lack of sufficient evidence for its safety and effectiveness.[1][2] However, it is still available through compounding pharmacies with a prescription.[1]

Safety and Handling

- GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
- Storage: Should be stored in a dry, dark place. For short-term storage, 0-4 °C is recommended, and -20 °C for long-term storage.[7]
- Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.
- Incompatibilities: Avoid strong oxidizing agents and strong mineral acids.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terpin - Wikipedia [en.wikipedia.org]
- 2. Terpin hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Terpin Hydrate - Interaction, How to Make | Blog Online [indiannaturaloils.com]
- 4. Terpin Hydrate BP EP USP CAS 2451-01-6 Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- 5. scribd.com [scribd.com]
- 6. CAS 2451-01-6: Terpin hydrate | CymitQuimica [cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. TERPIN MONOHYDRATE | 2451-01-6 [chemicalbook.com]
- 9. 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | C10H22O3 | CID 17141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. What is Terpin Hydrate used for? [synapse.patsnap.com]
- 12. Study on the Hydration of α -Pinene Catalyzed by α -Hydroxycarboxylic Acid–Boric Acid Composite Catalysts [mdpi.com]
- 13. Terpin Hydrate [drugfuture.com]
- 14. Determination of terpin hydrate by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Terpin hydrate CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216090#terpin-hydrate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com